molecular formula C8H12O3 B14626204 Methyl 2-methylidene-5-oxohexanoate CAS No. 58371-22-5

Methyl 2-methylidene-5-oxohexanoate

Cat. No.: B14626204
CAS No.: 58371-22-5
M. Wt: 156.18 g/mol
InChI Key: CZMAZUJMOQFCBB-UHFFFAOYSA-N
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Description

Methyl 2-methylidene-5-oxohexanoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative, characterized by the presence of a methylidene group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylidene-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and subsequent dehydration steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylidene-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylidene-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylidene-5-oxohexanoate involves its interaction with various molecular targets. The methylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

58371-22-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-methylidene-5-oxohexanoate

InChI

InChI=1S/C8H12O3/c1-6(8(10)11-3)4-5-7(2)9/h1,4-5H2,2-3H3

InChI Key

CZMAZUJMOQFCBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=C)C(=O)OC

Origin of Product

United States

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